19-(3-Iodopropyl)heptatriacontane
Overview
Description
19-(3-Iodopropyl)heptatriacontane is a useful research compound. Its molecular formula is C40H81I and its molecular weight is 689.0 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications : Quaternized nanocellulose tri-iodide, which is related to iodine-containing compounds like 19-(3-Iodopropyl)heptatriacontane, has been shown to be effective against E. coli and S. aureus, and can maintain its activity for six months. This makes it useful in biomedical and water purification processes (Bansal et al., 2021).
Solar Energy : Ionic liquids with functional groups, akin to this compound, have been found effective as electrolytes in dye-sensitized solar cells, without affecting performance (Mazille et al., 2006).
Environmental Tracing : Natural iodine-129, which is a component of iodine-containing compounds, is used for studying hydrologic and geologic processes over long timescales, demonstrating its utility as an environmental tracer (Fabryka-Martin et al., 1985).
Molecular Dynamics : The molecular dynamics of n-heptatriacontane, related to this compound, have been studied, revealing various relaxation mechanisms and crystal structures (Fenrych et al., 1996).
Medical Imaging : 19F NMR, applicable to fluorinated compounds like this compound, is valuable for studying biological events, including drug screening and medical imaging (Chen et al., 2013).
Biofuels : The green algae Botryococcus braunii produces hydrocarbons, such as heptacosa-1,18-diene, which can be used as biofuels. This research area relates to the potential applications of long-chain hydrocarbons like this compound (Knights et al., 1970).
Organometallic Chemistry : 19F NMR is used in organometallic chemistry to study fluorinated compounds, providing insights into molecular symmetry and chemical changes (Espinet et al., 2008).
Properties
IUPAC Name |
19-(3-iodopropyl)heptatriacontane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H81I/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGFNSKJQKQUPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H81I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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